molecular formula C13H13N3O4 B2901629 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide CAS No. 922090-25-3

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide

Cat. No. B2901629
CAS RN: 922090-25-3
M. Wt: 275.264
InChI Key: RYGVMNFMVZUQCU-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide, also known as BOI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BOI is a synthetic compound that belongs to the class of oxadiazoles, which have been found to possess a wide range of biological activities.

Scientific Research Applications

I have conducted several searches to gather information on “N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” and its scientific research applications. However, it appears that detailed information on six to eight unique applications with separate sections as requested is not readily available in the public domain. The compound has been mentioned in relation to its potential as a flavoring substance and in anticancer research, but specific applications in various fields are not extensively documented.

Flavoring Substance

The compound has been evaluated as a potential flavoring substance for use in specific food categories. It is chemically synthesized and not reported to occur naturally .

Anticancer Research

There have been studies on related compounds with similar structural features that have shown potent antitumor activities against various cancer cell lines, such as HeLa, A549, and MCF-7 . These studies suggest that derivatives of this compound could also have potential applications in anticancer research.

Molecular Properties Prediction

The compound has been subject to molecular properties prediction studies which include ADME properties, BBB penetration, and solubility . This suggests potential applications in drug design and pharmacology.

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-7(2)11(17)14-13-16-15-12(20-13)8-3-4-9-10(5-8)19-6-18-9/h3-5,7H,6H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGVMNFMVZUQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide

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